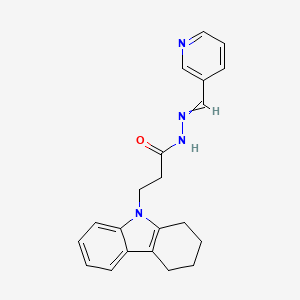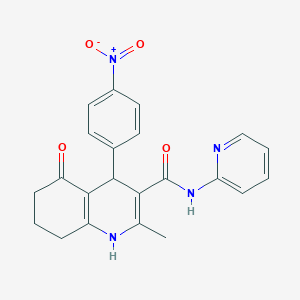
2-Methyl-4-(4-nitrophenyl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metil-4-(4-nitrofenil)-5-oxo-N-(piridin-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida es un compuesto orgánico complejo que pertenece a la clase de las hexahidroquinolinas. Este compuesto se caracteriza por su estructura única, que incluye un grupo nitrofenilo, un grupo piridinilo y un núcleo de hexahidroquinolina.
Métodos De Preparación
La síntesis de 2-Metil-4-(4-nitrofenil)-5-oxo-N-(piridin-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de hexahidroquinolina: Esto se puede lograr mediante una reacción de Hantzsch, donde un aldehído, un éster β-ceto y un acetato de amonio se hacen reaccionar juntos en condiciones de reflujo.
Introducción del grupo nitrofenilo: El grupo nitrofenilo se puede introducir mediante una reacción de nitración, donde el intermedio de hexahidroquinolina se trata con un agente de nitración como el ácido nítrico.
Unión del grupo piridinilo: El grupo piridinilo se puede unir mediante una reacción de acoplamiento, como un acoplamiento de Suzuki-Miyaura, donde un derivado de ácido bórico de piridina se hace reaccionar con la hexahidroquinolina sustituida con nitrofenilo.
Los métodos de producción industrial pueden involucrar la optimización de estas reacciones para mejorar el rendimiento y la pureza, así como el uso de reactores de flujo continuo para escalar la síntesis.
Análisis De Reacciones Químicas
2-Metil-4-(4-nitrofenil)-5-oxo-N-(piridin-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de derivados de quinolina correspondientes.
Reducción: La reducción del grupo nitro se puede lograr utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio, lo que da como resultado la formación de un derivado amino.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo nitro se puede reemplazar por otros nucleófilos como aminas o tioles.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como diclorometano o etanol, y catalizadores como paladio sobre carbono o yoduro de cobre. Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolina sustituidos.
Aplicaciones Científicas De Investigación
2-Metil-4-(4-nitrofenil)-5-oxo-N-(piridin-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como ligando en química de coordinación.
Biología: El compuesto se ha estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Se está investigando su posible uso como agente terapéutico en el tratamiento de diversas enfermedades, como el cáncer y las enfermedades infecciosas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales, como polímeros y colorantes, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de 2-Metil-4-(4-nitrofenil)-5-oxo-N-(piridin-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y conduciendo a varios efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas quinasas involucradas en las vías de señalización celular, lo que lleva a la supresión de la proliferación de células cancerosas.
Comparación Con Compuestos Similares
2-Metil-4-(4-nitrofenil)-5-oxo-N-(piridin-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida se puede comparar con otros compuestos similares, como:
2-Metil-4-(4-aminofenil)-5-oxo-N-(piridin-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida: Este compuesto tiene un grupo amino en lugar de un grupo nitro, lo que puede resultar en diferentes actividades biológicas.
2-Metil-4-(4-nitrofenil)-5-oxo-N-(piridin-3-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida: Este compuesto tiene un grupo piridin-3-il en lugar de un grupo piridin-2-il, lo que puede afectar su afinidad de unión a las dianas moleculares.
La singularidad de 2-Metil-4-(4-nitrofenil)-5-oxo-N-(piridin-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida radica en sus características estructurales específicas, que contribuyen a sus propiedades químicas y biológicas distintivas.
Propiedades
Número CAS |
361194-42-5 |
|---|---|
Fórmula molecular |
C22H20N4O4 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
2-methyl-4-(4-nitrophenyl)-5-oxo-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H20N4O4/c1-13-19(22(28)25-18-7-2-3-12-23-18)20(14-8-10-15(11-9-14)26(29)30)21-16(24-13)5-4-6-17(21)27/h2-3,7-12,20,24H,4-6H2,1H3,(H,23,25,28) |
Clave InChI |
HLLSKQLZAZEYAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chloro-4,6-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11645323.png)
![(5Z)-5-({3-Chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11645324.png)
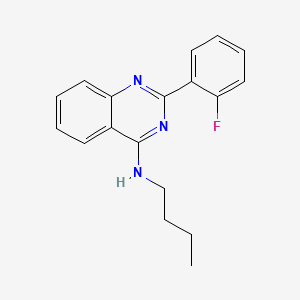
![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645334.png)
![methyl 6-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11645337.png)
![N-(3-chlorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11645340.png)
![2-(naphthalen-2-yloxy)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11645353.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B11645360.png)
![2-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11645365.png)

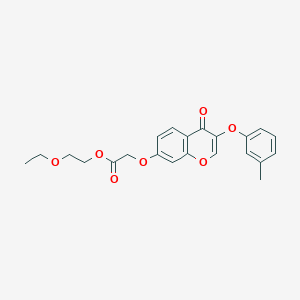
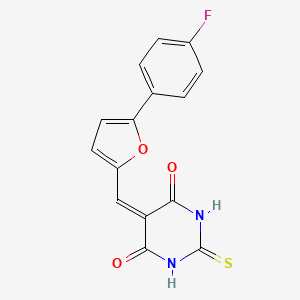
![N'-[(4-Hydroxyphenyl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)propanehydrazide](/img/structure/B11645409.png)
